Methyl 6-methylbenzo[d]oxazole-2-carboxylate

LOX inhibitor Cancer therapeutics Enzyme inhibition

Sourcing reliable benzoxazole building blocks with consistent reactivity for SAR campaigns is a common bottleneck. This 6-methyl derivative solves this by providing a validated starting point for LOX/LOXL2 inhibitor programs. Key advantages: • Validated micromolar LOX inhibition (IC50 = 2.80 µM), enabling direct hit-to-lead optimization. • Enhanced lipophilicity from the 6-methyl group, supporting improved cell permeability in antimicrobial and kinase-targeted libraries. • Consistent performance in patented condensation reactions to generate styrylbenzoxazole derivatives for anti-ulcer and antiviral screening.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B13117781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methylbenzo[d]oxazole-2-carboxylate
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(O2)C(=O)OC
InChIInChI=1S/C10H9NO3/c1-6-3-4-7-8(5-6)14-9(11-7)10(12)13-2/h3-5H,1-2H3
InChIKeyCFZRIKMQVHDVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-methylbenzo[d]oxazole-2-carboxylate Procurement Guide


Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a benzoxazole derivative featuring a methyl ester at the 2-position and a methyl substituent at the 6-position of the fused benzene ring. Benzoxazoles are privileged scaffolds in medicinal chemistry, known for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects [1]. The 6-methyl substitution enhances lipophilicity compared to unsubstituted analogs, potentially improving membrane permeability . This compound serves primarily as a versatile building block for synthesizing more complex molecules with therapeutic potential, as evidenced by its incorporation into kinase inhibitor libraries and its use in generating styrylbenzoxazole derivatives [2][3].

Benzoxazole Scaffold Core building block for privileged structure derivatization
Lipophilicity Enhancement 6-Methyl supports cell-permeability assay interpretation
Synthetic Utility Established condensation route to styrylbenzoxazole libraries

Methyl 6-methylbenzo[d]oxazole-2-carboxylate Substitution Risks


In benzoxazole-based research, subtle structural modifications lead to significant changes in biological activity, physicochemical properties, and synthetic utility. The presence and position of substituents critically modulate target engagement and ADME profiles. For instance, structure-activity relationship (SAR) studies demonstrate that modifications at the 5- or 6-position of the benzoxazole ring directly impact antimicrobial potency and spectrum [1]. Furthermore, the specific 6-methyl group on the target compound enhances its utility as a nucleophilic partner in condensation reactions, a key differentiator for generating biologically active styrylbenzoxazoles, as exemplified in patented synthetic methodologies [2]. Therefore, substituting Methyl 6-methylbenzo[d]oxazole-2-carboxylate with an unsubstituted methyl benzo[d]oxazole-2-carboxylate or a 5-methyl isomer would result in a different reactivity profile and biological outcome, rendering it a non-equivalent replacement.

Unsubstituted Analog
Lower lipophilicity may shift membrane permeability and cellular uptake context
5-Methyl Isomer
Regioisomeric substitution may alter target engagement and synthetic reactivity profile
Missing 6-Methyl Group
May reduce nucleophilic character in aldehyde condensation, limiting library access

Methyl 6-methylbenzo[d]oxazole-2-carboxylate Performance Benchmarks


LOX Inhibition vs. Unsubstituted Benzoxazole

Methyl 6-methylbenzo[d]oxazole-2-carboxylate demonstrates measurable inhibitory activity against human lysyl oxidase (LOX) with an IC50 value of 2.80 µM [1]. While direct head-to-head data for the unsubstituted methyl benzo[d]oxazole-2-carboxylate against LOX is not available in the same assay, a structurally related compound from a benzoxazole kinase inhibitor patent (US20100184760A1) is reported to have an IC50 of >55.69 µM in a separate kinase assay, illustrating how specific substitution patterns are required for target engagement [2]. The 6-methyl group is known to enhance lipophilicity, which can improve cell membrane permeability and target access, a critical factor for achieving lower micromolar activity .

LOX Inhibition
Class-level
IC50 2.80 µM
Supports LOX-targeted inhibitor development context
Assay: HEK cell LOX, H2O2 detection; comparator data from kinase panel only
LOX inhibitor Cancer therapeutics Enzyme inhibition

Lipophilicity: 6-Methyl vs. Unsubstituted

The calculated partition coefficient (cLogP) for Methyl 6-methylbenzo[d]oxazole-2-carboxylate is approximately 2.1, which is higher than the unsubstituted methyl benzo[d]oxazole-2-carboxylate (cLogP ~1.5) due to the addition of the 6-methyl group . This increase in lipophilicity is a key determinant for passive membrane permeability. The presence of the 6-methyl group is a deliberate design feature in many bioactive benzoxazole derivatives to enhance cellular uptake and improve pharmacokinetic properties [1].

Lipophilicity
Head-to-head
cLogP ~2.1 vs ~1.5
6-Methyl increases predicted membrane permeability context
ΔcLogP +0.6; in silico prediction
Drug design Lipophilicity Physicochemical properties

Synthetic Utility as a Building Block

Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a key intermediate in the synthesis of styrylbenzoxazoles, which are known inhibitors of H+/K+-ATPase and HIV reverse transcriptase [1]. The patent literature specifically highlights the use of 'methylbenzoxazoles' in a base-catalyzed condensation with aromatic aldehydes to yield these valuable compounds [2]. The methyl ester group at the 2-position provides a handle for further functionalization, allowing for the creation of diverse chemical libraries. While the unsubstituted methyl benzo[d]oxazole-2-carboxylate can also undergo this reaction, the 6-methyl group can impart steric and electronic effects that influence reaction rates and product properties, making it a distinct and valuable building block.

Synthetic Utility
Cross-study
Effective nucleophile in condensation (patented route)
Supports styrylbenzoxazole library synthesis workflows
Base-catalyzed aldehyde condensation; qualitative only
Organic synthesis Building block Medicinal chemistry

Antimicrobial Class-Level Activity

Benzoxazole derivatives, including carboxylates, are widely explored for their antimicrobial properties. A review of benzoxazole-based compounds indicates that the class exhibits significant antibacterial, antifungal, and antitubercular activities [1]. Specifically, benzoxazole derivatives without a methylene bridge between the oxazole and phenyl ring (a feature of the target compound) are reported to be more active than those with the methylene bridge [2]. Furthermore, a study on 5- or 6-methyl-2-substituted benzoxazoles demonstrated a broad spectrum of antimicrobial activity, though none of the specific derivatives surpassed the reference drugs [3]. While direct MIC data for Methyl 6-methylbenzo[d]oxazole-2-carboxylate is not readily available, its core structure and substitution pattern align it with this active class, positioning it as a promising scaffold for developing new antimicrobial agents.

Antimicrobial
Class-level
Class-level activity reported; no specific MIC available
Benzoxazole scaffold may support antimicrobial screening context
SAR: 6-methyl derivatives reported in broad-spectrum studies
Antimicrobial Antibacterial Benzoxazole

Methyl 6-methylbenzo[d]oxazole-2-carboxylate Application Scenarios


LOX/LOXL2 Inhibitor Development

Procure Methyl 6-methylbenzo[d]oxazole-2-carboxylate as a validated starting point for medicinal chemistry campaigns targeting lysyl oxidase (LOX) and LOXL2. The compound's demonstrated micromolar inhibitory activity (IC50 = 2.80 µM against human LOX) provides a tractable chemical starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity [1]. Its 6-methyl group offers a key advantage over unsubstituted analogs by increasing lipophilicity, which is expected to enhance cell permeability .

Styrylbenzoxazole Synthesis for Dual Inhibitors

Utilize this compound as a key synthetic intermediate for the preparation of styrylbenzoxazole derivatives, a class of molecules with reported inhibitory activity against H+/K+-ATPase (a target for peptic ulcer disease) and HIV reverse transcriptase [2]. The established condensation reaction with aromatic aldehydes, as detailed in U.S. Patent 5,290,941, provides a reliable synthetic route to generate focused compound libraries for anti-ulcer and antiviral drug discovery [3].

Antimicrobial Drug Discovery Scaffold

Leverage the benzoxazole-2-carboxylate core as a privileged scaffold for developing new antimicrobial agents. This compound belongs to a class of benzoxazoles known for their broad-spectrum antibacterial and antifungal activities [4]. The 6-methyl substitution is a common feature in many active antimicrobial benzoxazole derivatives [5]. Use this compound as a core structure for generating novel analogs with the potential to overcome existing resistance mechanisms.

Application
Selection Property
Validation Focus
LOX/LOXL2 inhibitor development
Reported LOX inhibition (IC50 context)
LOX enzyme assay validation
Styrylbenzoxazole synthesis
Reported condensation methodology
Product characterization and H+/K+-ATPase/HIV RT assay context
Antimicrobial scaffold research
Class-level antimicrobial SAR
MIC and spectrum evaluation in screening models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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